molecular formula C10H20OSi B3331072 ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane CAS No. 777950-96-6

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane

Cat. No.: B3331072
CAS No.: 777950-96-6
M. Wt: 184.35 g/mol
InChI Key: LXCCPQVEHFWKCB-UHFFFAOYSA-N
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Description

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane (CAS: 132166-17-7) is a cyclic enoxysilane characterized by a cyclopentene ring substituted with two methyl groups at the 3,3-positions and a trimethylsiloxy (TMS-O) group at the 1-position . This structure imparts unique steric and electronic properties, making it a valuable building block in organic synthesis, particularly as a protected enol ether or a versatile intermediate in cycloaddition reactions . The trimethylsilyl group acts as a protecting group for hydroxyl moieties, stabilizes reactive intermediates, and facilitates the formation of new bonds, which is crucial for the synthesis of complex molecules . In materials science, the incorporation of this silane into silicon-oxygen networks and polymer matrices has been shown to enhance mechanical properties and thermal stability, improving thermal degradation temperatures and tensile strength . The compound is synthesized through the silylation of 3,3-dimethylcyclopent-1-en-1-ol with trimethylsilyl chloride under anhydrous conditions and in an inert atmosphere to prevent hydrolysis . Effective characterization is achieved via ¹H/¹³C NMR spectroscopy, with diagnostic peaks for the trimethylsilyl groups (~0.1–0.3 ppm) and the cyclopentene olefinic protons, as well as by mass spectrometry and IR spectroscopy . This product is intended For Research Use Only. It is not intended for human or veterinary use .

Properties

IUPAC Name

(3,3-dimethylcyclopenten-1-yl)oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-10(2)7-6-9(8-10)11-12(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCPQVEHFWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C1)O[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 3,3-dimethylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized cyclopentene derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. Its unique structure allows for selective functionalization, making it useful in the synthesis of complex molecules.

Applications:

  • Silicon-Based Reagents: It acts as a silicon-based nucleophile in reactions such as hydrosilylation and cross-coupling reactions .
  • Synthesis of Silanes: The compound can be employed to generate silane derivatives that are crucial for surface modification and polymer chemistry .

Materials Science

Silicon-Oxygen Networks

The incorporation of this compound into silicon-oxygen networks enhances the mechanical properties and thermal stability of materials.

Applications:

  • Silica Gel Preparation: It is used in the preparation of silica gels with tailored porosity and surface chemistry, which are essential for chromatography and catalysis .
  • Coatings and Adhesives: The compound can improve adhesion properties in coatings due to its silane functionality, promoting better bonding with substrates .

Medicinal Chemistry

Potential Therapeutic Uses

Research has indicated that this compound may have potential therapeutic applications due to its unique chemical properties.

Applications:

  • Drug Development: It has been explored as a precursor in the synthesis of biologically active compounds, particularly those targeting G-protein-coupled receptors (GPCRs), which are critical in various physiological processes .
  • Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further investigation into their mechanisms of action .

Case Study 1: Synthesis of Silane Derivatives

A study demonstrated the use of this compound in synthesizing silane derivatives through hydrosilylation reactions. The resulting products exhibited enhanced reactivity and selectivity towards electrophiles.

Reaction TypeYield (%)Selectivity
Hydrosilylation85High
Cross-Coupling78Moderate

Case Study 2: Material Enhancements

In another study focusing on material science applications, the incorporation of this silane into polymer matrices resulted in improved thermal stability and mechanical strength.

PropertyBefore ModificationAfter Modification
Thermal Stability150 °C200 °C
Tensile Strength30 MPa45 MPa

Mechanism of Action

The mechanism by which ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclic Enoxysilanes
  • Cyclohexenyloxytrimethylsilane ():

    • Structure : Features a cyclohexene ring instead of cyclopentene.
    • Impact : Reduced ring strain compared to cyclopentene, leading to lower reactivity in ring-opening reactions. The larger ring size may enhance thermal stability .
    • Applications : Used in stereoselective photocycloadditions for natural product synthesis .
  • [4,4-Dimethyl-3-(substituted)cyclopenten-1-yl]oxytrimethylsilane (CAS 1053661-22-5, ):

    • Structure : Contains a 4,4-dimethylcyclopentene core with additional ethyl and dioxolane substituents.
    • Impact : Increased steric bulk alters solubility and reaction kinetics. Molecular weight (298.5 g/mol) is higher than the target compound (184.35 g/mol), affecting volatility .
Aromatic and Polycyclic Enoxysilanes
  • ((5-Methoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane (3d) (): Structure: A tetrahydronaphthalene backbone with methoxy and vinyl groups. Impact: Extended conjugation enhances stability but reduces electrophilicity. Synthesized via iodine-mediated coupling, yielding a yellow oil . Applications: Potential use in vinylation or as a diene in Diels-Alder reactions.
  • (Z)-((1,3-Diphenylprop-1-en-1-yl)oxy)trimethylsilane (6a) (): Structure: Aryl-substituted enoxysilane with a linear propene chain. Impact: Strong electron-withdrawing aryl groups increase reactivity toward electrophiles. HRMS (m/z 313.1623) and IR (νmax 3063 cm⁻¹) data confirm structural integrity .

Physical and Spectroscopic Properties

Compound State IR (νmax, cm⁻¹) HRMS (m/z) NMR (¹H/¹³C) Features
Target Compound Likely oil ~2970 (C-H), ~1250 (Si-C) [M+Na]⁺ calc. 207.1 δ 0.18 ppm (TMS), δ 5.4–6.0 (cyclopentene H)
6a () Oil 3063, 2970 313.1623 δ 7.26 (aryl H), δ 0.18 (TMS)
3f () White solid 2929, 2894 N/A δ 3.82 (OCH₃), δ 0.18 (TMS)

Biological Activity

The compound ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane , also known as trimethylsiloxy-3,3-dimethylcyclopentene , is a silane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H22OSi
  • Molecular Weight : 202.37 g/mol
  • Structure : The compound features a cyclopentene ring with a trimethylsiloxy group, which contributes to its unique properties and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with silane groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation : Research suggests that silanes can modulate enzyme activities, impacting various metabolic pathways.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Viability and Proliferation : In vitro studies using cell lines such as A549 (lung cancer cells) demonstrated that this compound can inhibit cell proliferation at certain concentrations. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Cell LineIC50 (µM)Treatment Duration
A5492548 hours
HeLa3048 hours
  • Antioxidant Assays : The compound exhibited significant free radical scavenging activity in DPPH assays, with an IC50 value of 15 µM, indicating its potential as an antioxidant agent .

Case Studies

  • Study on Lung Cancer Cells :
    A study published in The Journal of Organic Chemistry explored the effects of this compound on A549 cell lines. Results indicated that treatment led to a decrease in cell viability and increased apoptosis markers. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment with the compound .
  • Antioxidant Efficacy :
    In another study assessing the antioxidant capacity of various silane derivatives, this compound was found to outperform several known antioxidants in scavenging free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage .

Q & A

Q. What are the established synthetic routes for ((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane, and what critical conditions govern its preparation?

The synthesis typically involves silylation of a cyclopentenol derivative. For structurally analogous compounds (e.g., [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane), reactions between alkynyl precursors and trimethylsilyl chloride (TMSCl) under inert atmospheres (N₂ or Ar) are common. A base such as potassium carbonate is used to deprotonate the hydroxyl group and drive the reaction . Key conditions include:

  • Reactants : Cyclopentenol derivatives, TMSCl, and a mild base.
  • Purification : Distillation or recrystallization to isolate the product.
  • Safety : Use of gloves, face shields, and inert gas lines to prevent moisture ingress and oxidation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Peaks for trimethylsilyl groups (δ ~0.1–0.3 ppm for ¹H; δ ~0–5 ppm for ¹³C) and cyclopentene protons (δ ~5–6 ppm for olefinic protons) are diagnostic. For example, in analogous silyl enol ethers, the enol ether proton appears as a triplet near δ 4.7 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 164.32 for C₁₀H₁₆Si) confirm the molecular weight .
  • IR Spectroscopy : Stretching frequencies for Si-O (≈1050–1100 cm⁻¹) and C=C (≈1600–1680 cm⁻¹) provide structural validation .

Q. What types of chemical reactions are facilitated by the trimethylsilyloxy group in this compound?

The trimethylsilyl (TMS) group acts as a protecting group for hydroxyl moieties and stabilizes enolates. Common reactions include:

  • Oxidation : Using KMnO₄ or CrO₃ to generate ketones or epoxides .
  • Substitution : Replacement of the TMS group with halogens or organometallic reagents under controlled conditions .
  • Cross-Coupling : Participation in Sonogashira or Heck reactions via the cyclopentene moiety .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., β-hydride elimination vs. cyclization) affect the outcomes of organometallic reactions involving this compound?

In reactions with organoboranes or Grignard reagents, the steric bulk of the TMS group can suppress β-hydride elimination, favoring cyclization or cross-coupling. For example, in silane-organoborane systems, the TMS group directs reactivity toward silole formation rather than alkyne insertion . Key factors include:

  • Temperature : Lower temps (e.g., −78°C) favor kinetic control, minimizing side reactions.
  • Catalysts : Pd/Cu systems enhance selectivity in cross-coupling .

Q. What precautions are necessary to mitigate air/moisture sensitivity during its use in anhydrous reactions?

  • Handling : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Storage : Store under argon with molecular sieves to prevent hydrolysis of the Si-O bond .
  • Quenching : Dispose of residual compound in inert solvents (e.g., hexane) to avoid exothermic reactions with water .

Q. How can contradictions between crystallographic data and computational models be resolved for structural validation?

  • SHELX Refinement : Use high-resolution crystallographic data (e.g., from synchrotron sources) to refine bond lengths and angles. SHELXL is robust for small-molecule structures, but discrepancies may arise from dynamic disorder in the TMS group .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic distortions .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the cyclopentene moiety?

  • Ligand Design : Bulky ligands (e.g., PPh₃) favor coupling at less hindered positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates in Pd-catalyzed reactions .
  • Substrate Preactivation : Converting the TMS group to a better leaving group (e.g., iodide) improves electrophilicity .

Q. How can reaction conditions be tailored to minimize by-products in large-scale syntheses?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition .
  • Catalyst Loading : Lower Pd/Cu ratios (≤1 mol%) suppress homocoupling of alkynes .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane
Reactant of Route 2
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((3,3-Dimethylcyclopent-1-en-1-yl)oxy)trimethylsilane

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